molecular formula C24H16Cl2N6O4S2 B3015563 4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide CAS No. 338395-21-4

4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No. B3015563
CAS RN: 338395-21-4
M. Wt: 587.45
InChI Key: AQNXGGJVQJSVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide” is a complex organic molecule. It has a molecular formula of C12H8Cl2FNO4S2 . The compound is characterized by the presence of two chlorophenyl groups, a sulfonyl group, and a 1,2,4-triazolyl group .


Molecular Structure Analysis

The molecular structure of the compound can be represented by its IUPAC name, InChI, and Canonical SMILES . The compound has a molecular weight of 384.2 g/mol . The compound’s structure includes a 1,2,4-triazole ring, which is evident from the NMR spectrum .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.2 g/mol . It has a topological polar surface area of 88.3 Ų and a complexity of 519 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were obtained through a six-step process, including esterification, hydrazination, salt formation, and cyclization. Among these derivatives, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it a promising candidate for further investigation in virology research.

a. Antifungal Properties: Sulfonamide derivatives have been reported to possess antifungal properties . Investigating the efficacy of this compound against fungal pathogens could be valuable for agricultural applications.

b. Herbicidal Potential: Certain sulfonamide derivatives have demonstrated herbicidal properties . Exploring whether this compound exhibits similar effects on weed control could be relevant for agriculture and environmental management.

c. 1,3,4-Thiadiazole Moiety: The 1,3,4-thiadiazole moiety itself has been associated with various bioactivities. For instance:

Potential Applications in Tumor Research

In previous work, researchers synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . While not directly related to the compound , this highlights the broader potential of thiadiazole derivatives in cancer research.

Indole Derivatives and Pharmacological Activity

Although not directly related to this compound, indole derivatives are of wide interest due to their diverse biological and clinical applications. For example, indole-3-acetic acid, a plant hormone derived from tryptophan, plays essential roles in plant growth and development . While this specific compound is not an indole derivative, exploring its potential interactions with indole-related pathways could be intriguing.

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N6O4S2/c25-17-7-11-19(12-8-17)37(33,34)32(38(35,36)20-13-9-18(26)10-14-20)31-23(21-5-1-3-15-27-21)29-30-24(31)22-6-2-4-16-28-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNXGGJVQJSVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N(S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.